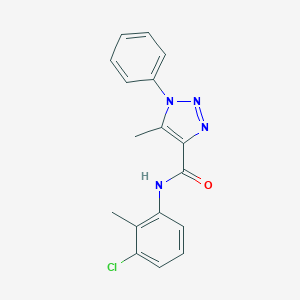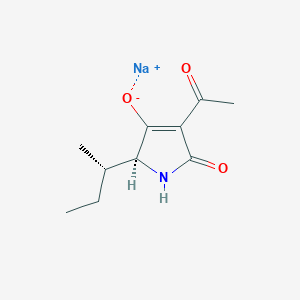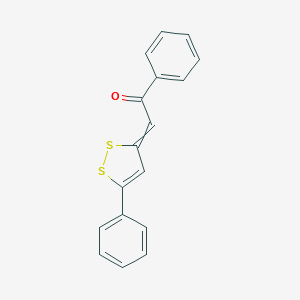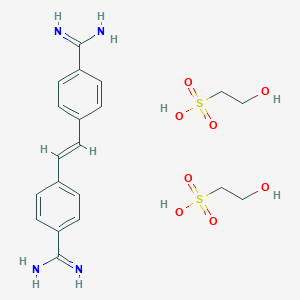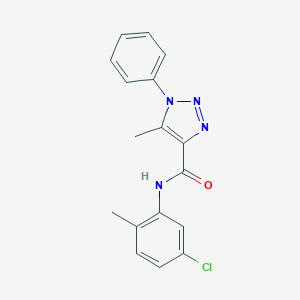
N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CMPT, is a triazole-based compound that has been extensively studied for its potential applications in various fields. This compound has gained significant attention due to its unique chemical structure and properties, which make it an attractive candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the desired biological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its unique chemical structure, which makes it an attractive candidate for use in scientific research. However, one of the limitations of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is the development of more efficient synthesis methods that can produce higher yields of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide with better purity. Another potential direction is the further study of its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a tool for studying various biological processes and pathways should also be explored.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be achieved through various methods, including the reaction of 5-chloro-2-methylphenylhydrazine with phenylacetylene, followed by the reaction of the resulting product with 4-carboxamido-1H-1,2,3-triazole. This method has been shown to produce high yields of N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide with excellent purity.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H15ClN4O |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-11-8-9-13(18)10-15(11)19-17(23)16-12(2)22(21-20-16)14-6-4-3-5-7-14/h3-10H,1-2H3,(H,19,23) |
Clé InChI |
AIUJUEXBIIETIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



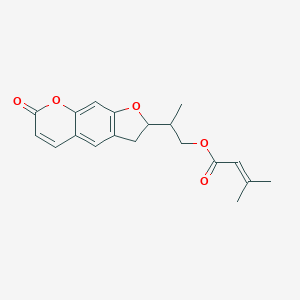

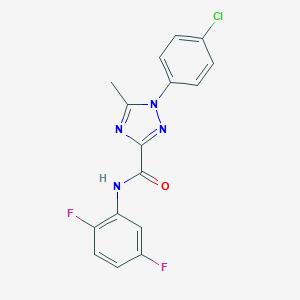

![2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B228807.png)
